molecular formula C9H16ClNO2 B13474509 Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

Cat. No.: B13474509
M. Wt: 205.68 g/mol
InChI Key: ILJKTSDRZGORSN-SZPCUAKFSA-N
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Description

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride is a bicyclic amino acid derivative characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) with a methyl ester and an amine group in specific stereochemical positions. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol (for the racemic form) or 251.11 g/mol (for enantiopure forms) depending on the salt and stereochemistry .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1

InChI Key

ILJKTSDRZGORSN-SZPCUAKFSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N.Cl

Canonical SMILES

COC(=O)C1C2CCC(C2)C1N.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis commonly utilizes (2S,4R)-4-aminoproline methyl ester as a precursor, owing to its inherent stereochemistry and functional groups suitable for further transformations. This compound can be synthesized via chiral pool synthesis or obtained commercially with high enantiomeric purity.

Cyclization via Epimerization-Lactamization Cascade

The core bicyclic structure is formed through an intramolecular cyclization process involving the amino and carboxylate functionalities:

- Under basic conditions, the amino group is deprotonated, increasing nucleophilicity.
- The nucleophilic amino attacks the activated carbonyl carbon of the ester, forming a lactam intermediate.
- Subsequent ring closure leads to the formation of the bicyclo[2.2.1]heptane core.

This process is facilitated by strong bases such as potassium tert-butoxide or sodium hydride in suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Introduction of the Amino Group

The amino functionality at the bridgehead position is introduced via selective amination :

  • Reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
  • Alternatively, nucleophilic substitution on activated intermediates, such as halogenated derivatives, can be employed.

Esterification

The methyl ester is introduced through methylation of the carboxylic acid :

  • Using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, Fischer esterification with methanol and acid catalysts like sulfuric acid can be employed, although this route is less selective.

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or methanol). This step stabilizes the compound and enhances its solubility for biological applications.

Reaction Conditions and Optimization

Step Reagents Solvents Conditions Notes
Cyclization NaH or t-BuOK THF or DMF Reflux or room temperature Ensures high stereoselectivity
Amination NH₃ or primary amines Ethanol or methanol Mild heating Selectivity for bridgehead amino group
Esterification MeI or methyl sulfate Acetone or DMF Room temperature to reflux High yield methylation
Salt formation HCl gas Ether or methanol Room temperature Complete conversion to hydrochloride

Data Tables and Research Findings

Summary of Synthesis Parameters

Parameter Range/Values Reference/Source
Starting material (2S,4R)-4-aminoproline methyl ester ,
Base used Sodium hydride, potassium tert-butoxide
Solvent THF, DMF ,
Temperature 0°C to reflux ,
Reaction time 4–24 hours ,
Yield 65–85% ,

Key Research Discoveries

Notes on Alternative Methods

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the amine and ester functional groups under controlled conditions:

Reaction Type Conditions Product Reference
Amine oxidationH₂O₂, mild acidic conditionsCorresponding hydroxylamine derivative
Ester oxidationKMnO₄, basic aqueous solutionBicyclo[2.2.1]heptane-2-carboxylic acid

Oxidation of the primary amine group typically requires mild oxidants like hydrogen peroxide to avoid over-oxidation to nitro groups. The ester group oxidizes to a carboxylic acid under stronger oxidative conditions, as demonstrated in the synthesis of tricyclic analogs for pharmaceutical applications .

Reduction Reactions

The ester moiety can be selectively reduced while preserving the bicyclic structure:

Reaction Type Conditions Product Reference
Ester reductionLiAlH₄, anhydrous THF(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-methanol

Reduction with lithium aluminum hydride yields the corresponding alcohol, retaining stereochemical integrity. The bicyclic framework’s rigidity prevents ring-opening under these conditions.

Substitution Reactions

The amine group participates in nucleophilic substitution and acylation reactions:

Reaction Type Conditions Product Reference
AcylationAcetyl chloride, pyridineN-Acetyl derivative
SulfonamidationMethanesulfonyl chloride, DCMN-Methanesulfonamide analog

Substitution reactions are stereospecific due to the compound’s fixed bicyclic geometry. For example, sulfonamidation with methanesulfonyl chloride produces derivatives with retained configuration, critical for maintaining biological activity .

Epimerization-Lactamization Cascade

A key reaction in the compound’s synthesis involves an epimerization-lactamization cascade:

  • Step 1 : Functionalized (2S,4R)-4-aminoproline methyl ester undergoes base-induced epimerization.

  • Step 2 : Intramolecular lactamization forms the bicyclo[2.2.1]heptane framework.

Reaction Conditions :

  • Base: NaOMe or DBU

  • Solvent: MeOH or DMF

  • Temperature: 60–80°C

  • Yield: 65–78%

This cascade is highly sensitive to steric and electronic effects, requiring precise optimization of base strength and reaction time.

Comparative Reactivity Table

The compound’s reactivity differs significantly from non-bicyclic analogs:

Property Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate HCl Linear Analog (e.g., methyl prolinate)
Oxidation rate (ester)Slower due to steric hindranceFaster
Amine pKa~8.2 (weaker base)~10.6
Thermal stabilityHigh (decomposition >200°C)Moderate (decomposition ~150°C)

The bicyclic structure reduces conformational flexibility, slowing reaction kinetics but enhancing thermal stability .

Mechanistic Insights

  • Steric Effects : The norbornane-like framework shields the amine group, limiting access to bulky electrophiles.

  • Electronic Effects : The electron-withdrawing ester group slightly deactivates the amine, requiring catalytic acid for efficient acylation .

  • Stereochemical Retention : Reactions proceed with >95% retention of configuration, confirmed by X-ray crystallography .

Scientific Research Applications

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride is a bicyclic compound featuring a unique bicyclo[2.2.1]heptane framework. This structural feature gives it distinct chemical properties and reactivity, making it valuable in scientific research. The compound has potential applications in medicinal chemistry and biological studies because its structure allows it to interact with biological targets.

Scientific Research Applications

  • Medicinal Chemistry and Biological Studies The compound's structural features allow interactions with biological targets, making it useful in these fields.
  • Enzyme Activity and Cellular Functions Studies show it can modulate enzyme activity and cellular functions, influencing key metabolic enzymes and altering gene expression related to cell cycle regulation.

Synthesis

The synthesis of this compound typically involves using functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade under basic conditions to form the desired bicyclic structure. Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis. While specific industrial production methods are not extensively documented, scaling up laboratory synthesis methods would generally involve optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to this compound.

Compound NameStructural FeaturesUnique Aspects
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylateBicyclic structure with different ring sizeDifferent pharmacological properties
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylateVariation in ring structurePotentially different biological activity
5-Aminobicyclo[3.1.1]heptan-2-ol hydrochlorideSimilar bicyclic frameworkHydroxyl group introduces different reactivity
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamateBicyclic with carbamate functionalityEnhanced solubility characteristics

These compounds differ primarily in their ring structures and functional groups, which can significantly influence their biological activities and applications in research.

Additional Information

  • Molecular Formula: C9H15NO2
  • Molecular Weight: 169.22
  • CAS Number: 1071523-35-7
  • IUPAC Name: this compound
  • Melting Point: Not available
  • Boiling Point: Not available
  • Density: Not available
  • Purity: >97%

Mechanism of Action

The mechanism of action of Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs: Ester Substitution Variations

Variants with ethyl or tert-butyl esters instead of methyl exhibit distinct physicochemical properties. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]D (c, solvent) Purity/ee Key Applications
Ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride C₁₁H₁₈ClNO₂ 231.74 220 (sublimation) +47.9 (EtOH) 98% ee Hydrogenation studies
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 / 251.11 N/A –59.9 (EtOH)* 96–99% ee Drug intermediate
tert-Butyl (1S,4S)-5-ethyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate C₁₃H₂₃N₂O₂ 245.33 Oil N/A N/A Chemokine receptor modulation

*Ethyl analogs exhibit higher melting points due to increased van der Waals interactions, while tert-butyl derivatives enhance steric bulk for receptor binding .

Stereochemical Variants

Enantiomeric and diastereomeric forms significantly influence biological activity and physical properties:

Compound Name [α]D (c, solvent) Melting Point (°C) Key Distinctions
(1S,2R,3S,4R)-enantiomer hydrochloride –59.9 (c=0.5, EtOH) N/A High enantiomeric excess (96% ee); chiral HPLC standard
(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl –31.5 (c=0.6, EtOH) 195–196 Exocyclic double bond reduces ring strain
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid HCl N/A N/A Racemic mixture; lower cost but limited bioactivity

The (1S,2R,3S,4R) configuration is prioritized in drug discovery for optimal target engagement, whereas the (1R,2R,3S,4S) variant shows altered solubility due to the unsaturated hept-5-ene moiety .

Bicyclo Framework Modifications

Ring size (e.g., bicyclo[2.2.1] vs. [2.2.2]) impacts conformational flexibility and synthetic accessibility:

Compound Name Bicyclo System Key Properties
Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate [2.2.2] Larger ring reduces steric hindrance; higher hydrogenation reactivity
Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Enhanced rigidity improves binding specificity to enzymes

The bicyclo[2.2.1] framework is preferred for rigid, enzyme-complementary geometries, while [2.2.2] systems are explored for metabolic stability .

Biological Activity

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in various biochemical contexts.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane framework, which contributes to its distinct chemical reactivity and interaction with biological targets. The specific stereochemistry of the compound is crucial for its biological activity, influencing how it interacts with enzymes and receptors within biological systems.

Synthesis and Optimization

The synthesis of this compound typically involves functionalized (2S,4R)-4-aminoproline methyl esters. These esters undergo an epimerization-lactamization cascade under basic conditions to yield the desired bicyclic structure. Optimization of reaction conditions is essential for maximizing yield and purity during synthesis.

This compound has been shown to modulate enzyme activity and influence cellular functions. Its interactions with biological macromolecules have been studied extensively:

  • Enzyme Modulation : The compound can alter the activity of key metabolic enzymes involved in various biochemical pathways.
  • Gene Expression : It has been observed to affect gene expression related to cell cycle regulation, potentially influencing cellular proliferation and differentiation processes.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Cellular Studies : In vitro studies demonstrated that this compound can inhibit the uptake of essential amino acids in cancer cells by interacting with transporters like LAT1 (SLC7A5). This inhibition may contribute to reduced nutrient availability for tumor growth .
    Study ReferenceBiological EffectMethodology
    Inhibition of LAT1-mediated amino acid uptakeCell assays using HEK-hLAT1 cells
    Modulation of metabolic enzymesBiochemical analyses
  • Antivascular Activity : Research on structural analogs has indicated that stereochemistry significantly impacts the anti-tubulin activity of related compounds. The configuration of Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane derivatives plays a crucial role in their potential as antivascular agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylateBicyclic structure with different ring sizeDifferent pharmacological properties
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylateVariation in ring structurePotentially different biological activity
5-Aminobicyclo[3.1.1]heptan-2-ol hydrochlorideSimilar bicyclic frameworkHydroxyl group introduces different reactivity

These comparisons underscore how variations in structure can lead to significant differences in biological activity and potential therapeutic applications.

Q & A

(Basic) What are the standard synthetic routes for preparing Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride?

The synthesis typically involves multi-step strategies starting from bicyclic amine precursors. Key steps include:

  • Cycloaddition or ring-closing reactions to form the bicyclo[2.2.1]heptane core. For example, Diels-Alder reactions using cyclopentadiene and nitroalkenes have been employed for analogous structures .
  • Chiral resolution or enantioselective synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to establish stereochemistry .
  • Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., methanol or ethanol) .
  • Purification by column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate diastereomers .

(Basic) How is the stereochemical configuration of this compound confirmed experimentally?

A combination of techniques is used:

  • NOESY NMR : Correlates spatial proximity of protons to assign relative configurations (e.g., distinguishing endo vs. exo substituents) .
  • X-ray crystallography : Tools like SIR97 enable crystal structure determination, resolving absolute stereochemistry .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • Optical rotation : Matches reported values for known stereoisomers .

(Advanced) What are the key challenges in achieving enantioselective synthesis of this bicyclic compound?

Challenges include:

  • Steric hindrance : The rigid bicyclic framework limits reagent access, complicating functionalization .
  • Diastereomer separation : Similar physical properties of stereoisomers necessitate advanced chromatography (e.g., flash chromatography with toluene/diethyl ether gradients) .
  • Catalyst design : Asymmetric hydrogenation or organocatalysis may require tailored ligands (e.g., phosphine ligands for transition-metal catalysts) .

(Advanced) How can computational modeling optimize the pharmacokinetic profile of this compound?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., chemokine receptors) using software like AutoDock .
  • DFT calculations : Models electronic properties to guide functional group modifications (e.g., fluorination for metabolic stability) .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity based on logP and PSA values .

(Advanced) How to resolve contradictions in reported physical data (e.g., melting points, yields)?

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, temperature gradients) .
  • Advanced analytics : Use DSC (differential scanning calorimetry) to confirm melting points and LC-MS to assess purity .
  • Crystallographic validation : Compare experimental XRD data with literature to identify polymorphic variations .

(Advanced) What methodologies are used to study its metabolic stability and degradation pathways?

  • In vitro assays : Incubate with liver microsomes and analyze metabolites via HPLC-MS .
  • Isotope labeling : Track metabolic pathways using ¹⁴C or ³H labels .
  • Forced degradation studies : Expose the compound to heat, light, or pH extremes to identify degradation products .

(Basic) What analytical techniques are critical for characterizing intermediates during synthesis?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming intermediate structures .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass spectrometry : Verifies molecular weights (e.g., ESI-MS for hydrochloride salts) .

(Advanced) How to address low yields in key synthetic steps (e.g., cyclization or amination)?

  • Reaction optimization : Screen solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) .
  • Microwave-assisted synthesis : Enhances reaction rates and yields for thermally challenging steps .
  • Protecting group strategies : Use Boc or Fmoc groups to prevent side reactions during amination .

(Basic) What safety protocols are recommended for handling this compound?

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential HCl gas release .
  • Waste disposal : Neutralize hydrochloride waste with bases before disposal .

(Advanced) How does the bicyclic structure influence its biological activity compared to acyclic analogs?

  • Conformational rigidity : Enhances target selectivity by reducing entropic penalties during binding .
  • Metabolic resistance : The strained ring system slows cytochrome P450-mediated oxidation .
  • Solubility trade-offs : The hydrophobic core may require formulation with cyclodextrins or liposomes .

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